N-Ethyl-3-[(1-phenylethyl)amino]propanamide
Description
N-Ethyl-3-[(1-phenylethyl)amino]propanamide is a propanamide derivative featuring an ethyl group on the amide nitrogen and a phenylethylamino substituent at the 3-position. Key properties such as melting point and bioactivity remain uncharacterized in the evidence, necessitating extrapolation from related compounds .
Properties
IUPAC Name |
N-ethyl-3-(1-phenylethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-14-13(16)9-10-15-11(2)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEOLMNODGTXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Ethyl-3-[(1-phenylethyl)amino]propanamide typically involves the nucleophilic substitution of an amine on a propanamide derivative. The key step is the formation of the amide bond between a propanamide backbone and the 1-phenylethylamine substituent.
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- Propanamide or a derivative such as 3-chloropropanamide or 3-bromopropanamide (for nucleophilic substitution).
- 1-Phenylethylamine (as the nucleophile).
- Ethylating agents or ethyl-substituted amide precursors.
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- The amine group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of the propanamide derivative.
- This is followed by dehydration or elimination of a leaving group (e.g., halide) to form the amide bond.
- The ethyl group is introduced either by using an ethyl-substituted propanamide or by subsequent N-ethylation.
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- Typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents such as dichloromethane, tetrahydrofuran, or ethanol may be used depending on solubility.
- Temperature control is critical; reactions are often performed at room temperature or slightly elevated temperatures (25–80 °C).
- Catalysts or coupling agents such as carbodiimides (e.g., EDC, DCC) may be employed to facilitate amide bond formation.
Detailed Preparation Procedure (Representative Example)
A representative synthetic route based on literature and patent data is as follows:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloropropanamide + 1-phenylethylamine | Nucleophilic substitution in solvent (e.g., EtOH), room temp, inert atmosphere | 70–85 | Formation of 3-[(1-phenylethyl)amino]propanamide intermediate |
| 2 | Intermediate + ethyl iodide or ethyl bromide | N-ethylation using base (e.g., K2CO3), reflux in acetonitrile or DMF | 65–80 | Introduction of ethyl group on amide nitrogen |
| 3 | Purification | Column chromatography or recrystallization | - | Purity confirmed by NMR, IR spectroscopy |
This approach emphasizes stepwise construction of the molecule with careful control of reaction conditions to maximize yield and purity.
Alternative Synthetic Routes
Direct Amidation : Reacting N-ethylpropanoic acid derivatives with 1-phenylethylamine using coupling agents such as EDC or DCC to directly form the amide bond in one step. This method can offer higher selectivity but may require stringent anhydrous conditions and careful removal of by-products.
Reductive Amination Followed by Amidation : Starting from 3-oxopropanamide derivatives, reductive amination with 1-phenylethylamine followed by ethylation can be employed. This method is less common but useful when direct substitution is inefficient.
Use of Protected Amines : Protecting groups on the amine or amide nitrogen can be introduced to improve regioselectivity and then removed after the desired substitution is complete.
Analytical and Quality Control Data
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- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of characteristic amide protons and the phenylethyl group.
- Infrared (IR) spectroscopy shows the amide carbonyl stretch (~1650 cm⁻¹) and N-H bending.
- Mass spectrometry confirms molecular weight.
Purity and Yield Optimization :
- Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield.
- Purification techniques include recrystallization and chromatographic separation.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution + N-ethylation | Stepwise amine substitution then ethylation | Simple reagents, controllable | Multi-step, moderate yield | 65–85 |
| Direct amidation with coupling agents | One-step amidation using EDC/DCC | High selectivity, fewer steps | Requires dry conditions | 70–90 |
| Reductive amination + amidation | Reductive amination followed by ethylation | Useful for certain substrates | More complex, longer process | 60–75 |
Research Findings and Notes
- The choice of synthetic method depends on the availability of starting materials and the desired scale.
- Reaction conditions such as solvent polarity and temperature significantly affect the reaction rate and yield.
- The compound’s secondary amine nature requires careful control of alkylation steps to avoid over-alkylation.
- Patent literature (e.g., US20150344407A1) provides detailed experimental procedures and examples for related amide derivatives, supporting the described methods.
- Spectroscopic data is essential for confirming the structure and ensuring the absence of side products or incomplete reactions.
Chemical Reactions Analysis
N-Ethyl-3-[(1-phenylethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-Ethyl-3-[(1-phenylethyl)amino]propanamide is utilized as a reagent for various organic synthesis reactions. Its ability to participate in substitution and reduction reactions makes it valuable for creating complex organic molecules.
Biology
- Biochemical Research : The compound is employed in studies investigating enzyme interactions and protein binding, providing insights into biochemical pathways and mechanisms.
Medicine
- Pharmacological Research : It plays a role in exploring drug interactions and metabolic pathways. Notably, derivatives of this compound have shown potential in anticancer therapies, particularly against glioblastoma and breast cancer cell lines, indicating selective cytotoxicity.
Industry
- Material Development : this compound is used in developing new materials and chemical processes, contributing to advancements in industrial applications.
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that certain derivatives exhibit significant cytotoxicity against human glioblastoma (U-87) cells with IC50 values ranging from 5 µM to 20 µM. In contrast, triple-negative breast cancer (MDA-MB-231) cells showed higher resistance, suggesting the need for further optimization for efficacy across different cancer types.
Opioid Receptor Activation
Investigations into synthetic opioids have revealed that compounds structurally related to this compound can activate μ and κ-opioid receptors. This activation is crucial for understanding both analgesic properties and potential side effects associated with opioid use.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Evaluation | Compared the antioxidant capacity of derivatives against standard antioxidants; notable activity was observed but not as pronounced as others tested. |
| Study 2 | Anticancer Efficacy | Derivatives exhibited IC50 values of 5 µM to 20 µM against U-87 cells; MDA-MB-231 cells displayed higher resistance. |
| Study 3 | Opioid Activity Assessment | A [35S] GTPγS assay demonstrated effective activation of μ and κ-opioid receptors by several synthetic opioids related to this compound; highlighted structure–activity relationships (SAR). |
Mechanism of Action
The mechanism of action of N-Ethyl-3-[(1-phenylethyl)amino]propanamide involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric and Stereochemical Effects : Compounds with phenylethyl groups (e.g., ) exhibit distinct physical states (oily vs. crystalline) depending on stereochemistry. The (S,S)-diastereomer (Compound 23) crystallizes with a defined melting point (137–148°C), while the (R,R)-isomer (Compound 22) remains an oil .
- Synthetic Efficiency : Yields for phenylethyl-substituted analogs (54–65%) are lower than those for simpler alkyl derivatives (e.g., 96% for benzyl-substituted analogs in ), likely due to steric hindrance or purification challenges.
Key Observations :
- Aromatic vs. Aliphatic Substituents : Chloropyridinyl and phenylethyl groups (as in the target compound) may enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrophobic effects .
- Enzyme Inhibition : Silyl-containing propanamides (e.g., Compound 58035) show specificity for lipid-modifying enzymes like ACAT, suggesting that bulky substituents can direct selectivity .
Biological Activity
N-Ethyl-3-[(1-phenylethyl)amino]propanamide, a compound with potential therapeutic applications, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Weight : 219.31 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The compound is synthesized through amidation processes involving primary nitroalkanes, often utilizing a one-pot method that includes halogenation followed by amidation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound exhibits affinity for certain receptors, influencing various biochemical pathways. It is believed to modulate neurotransmitter activity, particularly in the central nervous system.
- Enzyme Interaction : this compound may also interact with enzymes involved in metabolic pathways, thus affecting drug metabolism and efficacy .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, related compounds have shown DPPH radical scavenging activities comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In studies involving human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, certain derivatives demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action that could be harnessed for targeted cancer therapies .
Opioid Receptor Activation
Recent investigations into synthetic opioids have revealed that compounds structurally related to this compound can activate μ and κ-opioid receptors. This activation is critical for understanding the analgesic properties and potential side effects associated with opioid use .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various derivatives, this compound was compared against standard antioxidants. The results indicated that while some derivatives showed enhanced activity, the parent compound's activity was notable but not as pronounced as others tested .
Study 2: Anticancer Efficacy
A detailed examination of the anticancer effects revealed that this compound derivatives exhibited IC50 values ranging from 5 µM to 20 µM against U-87 cells. In contrast, the MDA-MB-231 cells displayed higher resistance, indicating the need for further optimization of these compounds for better efficacy against different cancer types .
Study 3: Opioid Activity Assessment
A comprehensive analysis using the [35S] GTPγS assay demonstrated that several synthetic opioids related to this compound effectively activated μ and κ-opioid receptors. This study highlighted the structure–activity relationship (SAR), suggesting modifications to enhance receptor selectivity and potency .
Q & A
Q. What are the optimal synthetic routes for N-Ethyl-3-[(1-phenylethyl)amino]propanamide, and how do reaction conditions influence yield?
The compound can be synthesized via dehydration and tautomerization of 1-phenylethanol with propanenitrile using iodine as a catalyst. Key variables include temperature (e.g., 90°C), molar ratios (alcohol:iodine), and solvent-free conditions, yielding ~71% . Microwave-assisted synthesis (e.g., 373 K, 18 min) is an alternative for rapid, high-yield production (85%) . Methodological optimization involves adjusting catalyst load, temperature, and reaction time to minimize by-products.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine and phenyl rings at 80.87° and 15.99° ).
- IR-LD spectroscopy with nematic liquid crystal alignment validates hydrogen bonding (N–H⋯O, O–H⋯N) and π-π interactions (centroid distance 3.776 Å) .
- NMR identifies stereochemistry and purity, especially for chiral centers in derivatives .
Q. How can researchers address impurities or by-products during synthesis?
Analytical methods include:
- HPLC for separation of regioisomers.
- Mass spectrometry to identify unintended adducts.
- Recrystallization (ethanol or THF) to isolate pure crystals, as described for pyrimidine derivatives .
Advanced Research Questions
Q. What computational and experimental approaches resolve contradictions in hydrogen-bonding data?
Discrepancies between crystallographic observations (e.g., intermolecular N–H⋯O bonds ) and computational models (ab initio calculations) require:
- DFT simulations to predict hydrogen-bond strengths.
- Temperature-dependent IR studies to assess dynamic interactions.
- Multi-conformer refinement in X-ray data for disordered atoms (e.g., methine H and methyl groups with 0.52:0.48 occupancy ).
Q. How does stereochemistry influence pharmacological activity in derivatives?
Enantiomers like (R)- and (S)-1-phenylethylamine derivatives exhibit distinct bioactivities. Methodologies include:
- Chiral HPLC for resolution.
- Asymmetric catalysis (e.g., using chiral auxiliaries) to control stereocenters .
- Molecular docking to correlate dihedral angles (e.g., 88.37° between phenyl rings ) with receptor binding.
Q. What strategies improve stability and solubility in propanamide derivatives?
- Co-crystallization with carboxylic acids enhances stability via hydrogen-bond networks .
- Salt formation (e.g., methanesulfonates) improves aqueous solubility .
- Lipophilicity optimization by modifying substituents (e.g., bromophenyl vs. trifluoromethyl groups ).
Q. How can kinetic studies elucidate reaction mechanisms in amide formation?
- Isotopic labeling (e.g., D₂O for tautomerization tracking).
- In situ IR monitoring to detect intermediates.
- Variable-temperature NMR to study dehydration pathways .
Data Analysis & Methodological Challenges
Q. What statistical tools are used to refine disordered crystal structures?
- SHELX or Olex2 for refining split occupancies (e.g., disordered C21 and H14 atoms ).
- Full-matrix least-squares refinement with constraints for anisotropic displacement parameters .
Q. How do researchers validate synthetic yields when by-products are structurally similar?
- 2D NMR (COSY, HSQC) to distinguish regioisomers.
- X-ray powder diffraction to confirm phase purity.
- Tandem MS/MS for fragmentation pattern analysis .
Biological & Pharmacological Applications
Q. What assays assess enzyme inhibition or receptor binding in propanamide derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
